
2,2,2',2'-Tetrachloro-1,1'-bi(cyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is a chemical compound characterized by the presence of four chlorine atoms attached to a bicyclopropane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) typically involves the chlorination of cyclopropane derivatives. One common method is the reaction of cyclopropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of cyclopropane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane derivatives with reduced chlorine content.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: Similar in terms of chlorine content but differs in its linear structure.
1,1,2,2-Tetrachlorocyclopropane: Similar bicyclic structure but with different chlorine positioning.
Uniqueness
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is unique due to its specific arrangement of chlorine atoms on a bicyclopropane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
933-74-4 |
|---|---|
Fórmula molecular |
C6H6Cl4 |
Peso molecular |
219.9 g/mol |
Nombre IUPAC |
1,1-dichloro-2-(2,2-dichlorocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c7-5(8)1-3(5)4-2-6(4,9)10/h3-4H,1-2H2 |
Clave InChI |
SGPDWEDNEUXLQO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)C2CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



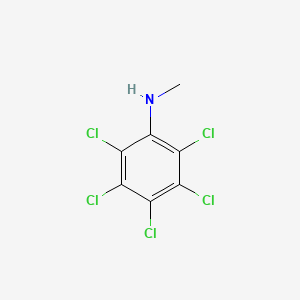
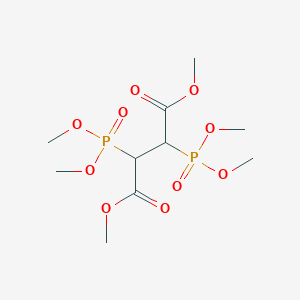



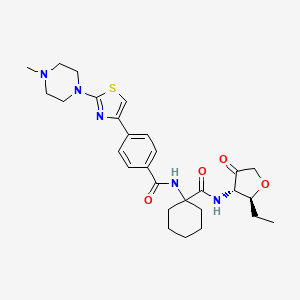
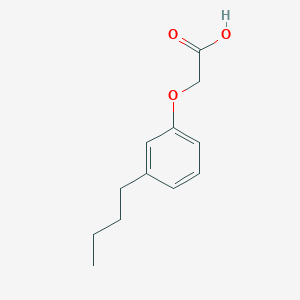
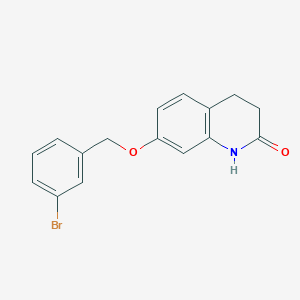
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
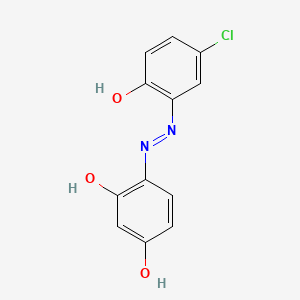


![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
